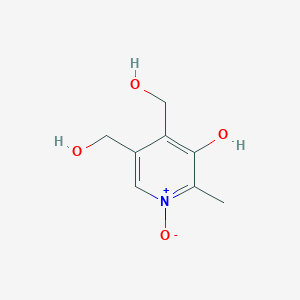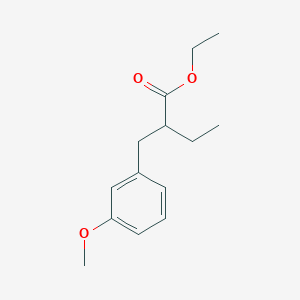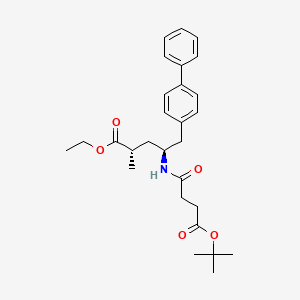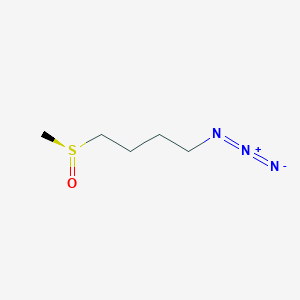
Ethylene Terephthalate Linear Trimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene Terephthalate Linear Trimer is a chemical compound that belongs to the family of polyesters It is a trimeric form of ethylene terephthalate, which is commonly used in the production of polyethylene terephthalate (PET)
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene Terephthalate Linear Trimer can be synthesized through the esterification reaction between terephthalic acid and ethylene glycol. This reaction typically involves heating the reactants in the presence of a catalyst, such as antimony trioxide, to facilitate the formation of the trimer. The reaction conditions often include temperatures around 290°C to ensure the proper formation of the trimeric structure .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of cyclic oligomers from polyethylene terephthalate (PET) films. This process includes solvent extraction using 1,4-dioxane in a Soxhlet apparatus, followed by purification steps to isolate the desired trimer .
Chemical Reactions Analysis
Types of Reactions: Ethylene Terephthalate Linear Trimer undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking down the trimer into its monomeric units using water and a catalyst, such as a carboxylesterase enzyme.
Oxidation: The trimer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various substituted derivatives of the trimer.
Major Products: The major products formed from these reactions include monomeric ethylene terephthalate, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethylene Terephthalate Linear Trimer has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethylene Terephthalate Linear Trimer primarily involves its interaction with enzymes and chemical reagents. For instance, during hydrolysis, the trimer interacts with carboxylesterase enzymes, which catalyze the cleavage of ester bonds, leading to the breakdown of the trimer into monomeric units. This process involves a catalytic triad composed of serine, glutamic acid, and histidine, which facilitates the hydrolysis reaction .
Comparison with Similar Compounds
Polyethylene Terephthalate (PET): A widely used polyester in the production of fibers and plastic bottles.
Cyclic Di(ethylene terephthalate): A dimeric form of ethylene terephthalate with similar structural properties.
Poly(butylene terephthalate): Another polyester with different mechanical and thermal properties compared to ethylene terephthalate derivatives.
Uniqueness: Ethylene Terephthalate Linear Trimer is unique due to its trimeric structure, which provides distinct crystallization and degradation properties compared to its monomeric and dimeric counterparts.
Properties
Molecular Formula |
C32H30O14 |
|---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
4-O-[2-[4-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethoxycarbonyl]benzoyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C32H30O14/c33-13-15-41-27(35)21-1-5-23(6-2-21)29(37)43-17-19-45-31(39)25-9-11-26(12-10-25)32(40)46-20-18-44-30(38)24-7-3-22(4-8-24)28(36)42-16-14-34/h1-12,33-34H,13-20H2 |
InChI Key |
BDKHZINHSZZFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)

![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)





![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)

